Di(pyrazin-2-yl)amine
Overview
Description
Di(pyrazin-2-yl)amine is a nitrogen-containing heterocyclic compound that features two pyrazine rings connected to an amine group
Mechanism of Action
Target of Action
Di(pyrazin-2-yl)amine is an organic compound that consists of a pair of 2-pyridyl groups linked to a secondary amine . It forms a range of coordination complexes
Mode of Action
The compound interacts with its targets through the formation of coordination complexes
Biochemical Pathways
It’s known that its conjugate base, 2,2’-dipyridylamide, forms extended metal atom chains .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant .
Result of Action
It’s known that the compound is used in the laboratory for organic synthesis processes and in the chemical and pharmaceutical synthesis processes . It has been reported to be used in the preparation of palladium nanoparticles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(pyrazin-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with ammonia or primary amines under high-temperature conditions. Another method includes the cyclization of appropriate precursors, such as dihalo-pyrazines, in the presence of a base and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
Di(pyrazin-2-yl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include N-oxides, substituted pyrazines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Di(pyrazin-2-yl)amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Di(pyridin-2-yl)amine
- Di(pyrimidin-2-yl)amine
- Di(pyridazin-2-yl)amine
- Di(pyrazol-1-yl)amine
Uniqueness
Di(pyrazin-2-yl)amine is unique due to its two pyrazine rings, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness allows it to form more stable and diverse coordination complexes, making it highly valuable in various research and industrial applications .
Properties
IUPAC Name |
N-pyrazin-2-ylpyrazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-3-11-7(5-9-1)13-8-6-10-2-4-12-8/h1-6H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUJZUZCTOZSMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)NC2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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